N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline
Description
N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is a substituted aniline derivative featuring a hexyloxy group on the benzyl moiety and a phenoxyethoxy substituent on the aromatic amine. This structure confers amphiphilic properties due to the hydrophobic hexyloxy chain and hydrophilic ether-oxygen linkages. The compound is synthesized via reductive amination or catalytic alkylation methods, with applications in materials science, such as liquid crystals or organic electronics .
Properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-2-3-4-8-19-29-26-15-11-23(12-16-26)22-28-24-13-17-27(18-14-24)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWUOIVBIXTFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Hexyloxybenzyl Intermediate: This step involves the reaction of 4-hexyloxybenzyl chloride with an appropriate base to form the hexyloxybenzyl intermediate.
Coupling with Aniline: The hexyloxybenzyl intermediate is then coupled with 4-(2-phenoxyethoxy)aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline has been investigated for its potential therapeutic applications:
- Antiviral Activity: Similar compounds have shown effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Structural modifications can enhance potency against various strains, making this compound a candidate for further exploration in antiviral drug development.
- Anticancer Properties: Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through intrinsic pathways. The hexyloxy group may improve bioavailability and membrane permeability, facilitating targeted delivery to cancerous tissues.
Biological Research
The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind to specific enzymes or receptors allows researchers to investigate biological pathways and mechanisms of action.
Industrial Applications
In industrial settings, this compound is used in the synthesis of specialty chemicals. Its unique structural properties make it valuable for developing new materials with tailored functionalities.
Data Tables
Case Study 1: Antiviral Activity
A study focused on the pharmacological properties of similar compounds demonstrated that modifications in structure could significantly impact their effectiveness as NNRTIs. This highlights the importance of this compound in future antiviral drug design.
Case Study 2: Anticancer Research
Research involving phenolic structures indicated that compounds like this compound might induce apoptosis through specific receptor interactions. Further investigations are warranted to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound’s hexyloxy and phenoxyethoxy groups allow it to bind to particular proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Hexyloxy vs. Methoxy: The hexyloxy group’s electron-donating effect is weaker than methoxy due to its longer alkyl chain, reducing resonance stabilization of the aniline nitrogen. This lowers basicity but enhances solubility in nonpolar solvents .
- Bromo Substitution : Electron-withdrawing bromo groups (e.g., in ) decrease electron density at nitrogen, altering reactivity in electrophilic substitutions .
- Phenoxyethoxy vs.
Research Findings and Contradictions
- Synthesis Efficiency : Pd-catalyzed methods () achieve higher yields (>90%) than reductive amination (92% in ), but require specialized catalysts.
- Solubility Trade-offs : Longer alkyl chains (heptyloxy vs. hexyloxy) improve organic solubility but reduce crystallinity, complicating purification .
- Contradictory Substituent Effects : While methoxy groups enhance polarity (), branched ethylhexyloxy chains () prioritize thermal stability over solubility.
Biological Activity
N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C27H33NO3, with a molecular weight of 419.57 g/mol. The compound features a hexyloxy group and a phenoxyethoxy moiety, which may influence its lipophilicity and biological interactions.
Structural Formula
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to this compound. For example, derivatives containing benzyloxy groups have shown promising results against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations comparable to established drugs like isoniazid . Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Neuroprotective Effects
Another avenue of research involves the neuroprotective effects of related compounds. For instance, derivatives with similar scaffolds have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. These compounds demonstrated significant antioxidant activity and neuroprotective effects in vitro . Although direct studies on this compound are not available, the presence of phenolic structures may confer similar benefits.
Cytotoxicity Studies
Synthesis and Evaluation
A notable study synthesized various derivatives of benzyloxybenzylamines and evaluated their antimycobacterial activity. The findings indicated that certain structural modifications could enhance selectivity and potency against M. tuberculosis while minimizing cytotoxic effects on human cell lines . This approach could inform future research on this compound by identifying optimal structural features for biological activity.
Mechanistic Insights
Mechanistic studies involving related compounds have revealed insights into their mode of action. For instance, competitive inhibition patterns were observed in MAO-B inhibition assays, suggesting that these compounds may interact with the enzyme's active site . Understanding these mechanisms can guide further research into the pharmacodynamics of this compound.
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline, and how can purity be ensured?
Synthesis typically involves Ullmann-type coupling or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂). For example, similar aniline derivatives are synthesized using CuCl/KOH as catalysts in toluene at 100°C, followed by column chromatography with hexane:EtOAc (9:1) for purification . Purity is validated via HPLC (>98%) and ¹H NMR (e.g., integration ratios matching expected proton environments) .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- ¹H/¹³C NMR : Confirm substituent connectivity (e.g., hexyloxy protons at δ 0.8–1.7 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve molecular geometry and packing (e.g., dihedral angles between aromatic rings) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da) .
Q. How do substituents (hexyloxy, phenoxyethoxy) influence its electronic properties?
The hexyloxy group enhances solubility in non-polar solvents, while phenoxyethoxy introduces steric hindrance and modulates HOMO/LUMO levels. UV-Vis spectroscopy (λₐᵦₛ ~350–400 nm) and cyclic voltammetry (oxidation potentials ~0.5–1.0 V vs. Ag/Ag⁺) quantify these effects .
Q. What are the best practices for resolving contradictions in reported synthetic yields?
Contradictions may arise from catalyst loading (e.g., CuCl vs. Pd catalysts) or reaction time. Systematic optimization (e.g., Design of Experiments) and DFT calculations (e.g., transition state analysis for coupling steps) can identify critical parameters .
Q. How should this compound be stored to ensure long-term stability?
Store under inert gas (Ar/N₂) at –20°C in amber vials. Decomposition is minimized by avoiding light, moisture, and acidic/basic conditions, as confirmed by stability studies of analogous anilines .
Advanced Research Questions
Q. What mechanistic insights exist for its role in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The phenoxyethoxy group can act as a directing group in Pd-catalyzed couplings. For example, boronate derivatives (e.g., 4-bromo analogs) undergo Suzuki reactions with arylboronic acids at 80°C in THF/H₂O (3:1), yielding biaryl products with >90% efficiency .
Q. How can computational modeling predict its optoelectronic performance in devices?
Density Functional Theory (DFT) calculates frontier molecular orbitals (e.g., HOMO ≈ –5.2 eV, LUMO ≈ –2.8 eV) and charge mobility (∼10⁻³ cm²/V·s). Match computational data with experimental hole/electron transport measurements in OLEDs or DSSCs .
Q. What strategies improve its performance as a hole-transport material (HTM) in perovskites?
- Dopants : Li-TFSI or tert-butylpyridine enhance conductivity.
- Morphology control : Spin-coating at 2000–4000 rpm optimizes film uniformity.
- Device testing : J-V curves under AM1.5G illumination (PCE >15%) validate efficiency .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
LC-MS/MS detects common byproducts (e.g., dealkylated amines or oxidized species). Recrystallization from EtOH/H₂O (7:3) or silica gel chromatography removes impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
